molecular formula C10H6Cl2N2 B1354678 3-Chloro-6-(3-chlorophenyl)pyridazine CAS No. 66548-94-5

3-Chloro-6-(3-chlorophenyl)pyridazine

Cat. No. B1354678
CAS RN: 66548-94-5
M. Wt: 225.07 g/mol
InChI Key: QRFJVCQGPISREA-UHFFFAOYSA-N
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Patent
US04112095

Procedure details

A mixture of 2.0 g. of 3-chloro-6-(m-chlorophenyl)pyridazine, 50 ml. of n-butanol and 1.32 g. of acetylhydrazine is refluxed for 18 hrs. The mixture is concentrated to dryness under vacuum and the residue dissolved in methylene chloride. The solution is passed through a short column of hydrous magnesium silicate. The eluent is refluxed while hexane is gradually added until crystals separated. Cooling and filtering gives 1.50 g. of crystals, m.p. 171°-172.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[CH:9]=2)=[CH:6][CH:7]=1.[C:15]([NH:18][NH2:19])(=O)[CH3:16]>C(O)CCC>[Cl:14][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]3[N:3]([C:15]([CH3:16])=[N:18][N:19]=3)[N:4]=2)[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.0 g
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
The eluent is refluxed while hexane
ADDITION
Type
ADDITION
Details
is gradually added until crystals
CUSTOM
Type
CUSTOM
Details
separated
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
gives 1.50 g

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C=1C=CC=2N(N1)C(=NN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.